N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Description
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C19H16N4O2/c24-17(21-16-8-4-7-15-14(16)11-12-20-15)9-10-18-22-19(23-25-18)13-5-2-1-3-6-13/h1-8,11-12,20H,9-10H2,(H,21,24) |
InChI Key |
FCKHBYORDAIVPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Preparation Methods
Formation of Benzamidoxime
Benzonitrile (10 mmol) was refluxed with hydroxylamine hydrochloride (12 mmol) in a 1:1 ethanol-water mixture (50 mL) at 80°C for 6 hours. The reaction was monitored by TLC (ethyl acetate/hexane, 1:3). The precipitated benzamidoxime was filtered, washed with cold water, and recrystallized from ethanol (Yield: 85%, m.p. 92–94°C).
Cyclization with 3-Chloropropanoyl Chloride
Benzamidoxime (8 mmol) and 3-chloropropanoyl chloride (8 mmol) were stirred in dry dichloromethane (30 mL) with pyridine (1.5 eq) at 0°C for 2 hours, then warmed to room temperature overnight. The mixture was diluted with ice-cold water, and the organic layer was separated, dried (Na₂SO₄), and concentrated. The crude product was purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield 3-phenyl-5-(2-chloropropyl)-1,2,4-oxadiazole as a white solid (Yield: 68%, m.p. 118–120°C).
Table 1: Optimization of Cyclization Conditions
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine, DCM | 0 → 25 | 12 | 68 |
| Triethylamine, THF | 25 | 8 | 52 |
| No base, reflux | 80 | 6 | 34 |
Nucleophilic Substitution with Indole-4-Amine
Reaction Protocol
3-Phenyl-5-(2-chloropropyl)-1,2,4-oxadiazole (5 mmol) and indole-4-amine (5.5 mmol) were dissolved in anhydrous DMF (20 mL) under nitrogen. Sodium hydride (60% dispersion, 6 mmol) was added portionwise at 0°C, and the mixture was stirred at 80°C for 8 hours. The reaction was quenched with ice-water, and the precipitate was filtered, washed with ethanol, and recrystallized from chloroform-methanol (Yield: 62%, m.p. 185–187°C).
Spectral Characterization
-
IR (KBr) : 3275 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C=N oxadiazole).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.82 (s, 1H, indole NH), 8.21–7.45 (m, 9H, aromatic), 3.65 (t, 2H, CH₂CONH), 2.92 (t, 2H, CH₂-oxadiazole), 2.48 (quintet, 2H, CH₂ linker).
-
¹³C NMR : 172.1 (C=O), 168.4 (C=N), 136.2–110.3 (aromatic), 38.5–28.7 (aliphatic chain).
Alternative Synthetic Pathways
Coupling via Carbodiimide Chemistry
3-Phenyl-1,2,4-oxadiazole-5-propanoic acid (synthesized via hydrolysis of the chloride intermediate) was activated with EDCl/HOBt in DMF and coupled to indole-4-amine. While this route achieved a comparable yield (58%), it required additional steps for acid preparation.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) during the amidoxime cyclization step reduced reaction time by 60% but caused partial decomposition of the oxadiazole ring, limiting scalability.
Challenges and Optimization
Regioselectivity in Oxadiazole Formation
Competing 1,3,4-oxadiazole formation was mitigated by strict temperature control (<25°C) and excess pyridine to trap HCl.
Indole NH Protection
Attempts to protect the indole NH with Boc groups led to side reactions during deprotection. The unprotected route proved superior under mild basic conditions.
Scalability and Industrial Considerations
Batch scaling to 100 mmol maintained yields >60% using continuous extraction and automated crystallization. However, DMF removal posed environmental challenges, prompting solvent substitution studies with 2-MeTHF (Yield drop: 8%) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).
Substitution: Both the indole and oxadiazole rings can participate in substitution reactions, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: Hydrogen gas (H₂) with Pd/C
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
Oxidation: Oxidized derivatives of the indole ring
Reduction: Reduced forms of the oxadiazole ring
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for understanding cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, while the oxadiazole ring may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and synthetic differences between N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide and related oxadiazole-containing analogs:
Key Structural and Functional Insights
This may improve binding to hydrophobic pockets in biological targets.
Aromatic Group Diversity: Indole vs. Carbazole/Coumarin: Indole’s planar structure favors interactions with serotonin or cannabinoid receptors, while carbazole (in ) and coumarin (in ) offer extended conjugated systems for fluorescence or DNA intercalation . Pyrimidine/Pyrazole Hybrids: Compounds like incorporate nitrogen-rich heterocycles (pyrimidine, pyrazole), which may improve solubility and mimic nucleotide structures for kinase inhibition .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., ) achieves higher yields and purity compared to traditional methods (e.g., 2% yield in cephalosporin-linked oxadiazole ).
- The target compound’s synthesis route is unspecified, but analogous propanamide-oxadiazole couplings typically involve carbodiimide-mediated reactions .
Analytical Characterization :
- ESI-MS and HRMS data (e.g., m/z 342.2 in ) are critical for confirming molecular weights, while NMR (¹H, ¹³C) resolves substitution patterns, such as distinguishing phenyl (target compound) from isopropyl or fluorophenyl groups.
Research Implications and Limitations
- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound likely confers resistance to hydrolysis compared to 1,3,4-oxadiazole isomers .
- Knowledge Gaps: Data on the target compound’s solubility, pharmacokinetics, and toxicity are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a hybrid compound that combines the indole moiety with a 1,2,4-oxadiazole structure, which is significant in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Weight | 332.36 g/mol |
| Molecular Formula | C19H16N4O2 |
| LogP | 3.2054 |
| Polar Surface Area | 63.543 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties often exhibit significant anticancer properties. This compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The combination of the indole and oxadiazole structures may enhance these effects through synergistic mechanisms involving multiple biological pathways .
The mechanism of action for this compound involves its interaction with various proteins implicated in cancer pathways. Molecular docking studies suggest that this compound may effectively bind to proteins such as tubulin and epidermal growth factor receptors (EGFR), which are critical in regulating cell division and proliferation .
Case Studies and Research Findings
A review of recent studies highlights the broad spectrum of biological activities exhibited by oxadiazole derivatives:
-
Inhibition of Cancer Cell Proliferation :
- Compounds similar to this compound have been reported to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- In vitro studies showed that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Selectivity Against Cancer Cells :
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds with structural similarities to this compound and their biological activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(2-hydroxyphenyl)-3-(3-methylthiazol-5-yloxy)propanamide | Indole derivative | Anticancer |
| 5-substituted 1,3,4-Oxadiazoles | Various substituents | Antimicrobial |
| N-(benzothiazolyl)-3-(phenyl)propanamide | Benzothiazole variant | Antidiabetic |
Q & A
Basic: What are the optimal synthetic routes for preparing N-(1H-indol-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide?
Answer:
The synthesis typically involves coupling an indole-4-amine derivative with a 3-phenyl-1,2,4-oxadiazole-propanoic acid intermediate. Key steps include:
- Oxadiazole formation : Cyclization of amidoximes with activated carboxylic acids (e.g., using EDCI/HOBt coupling agents) under reflux in anhydrous solvents like DMF or THF .
- Amide coupling : Reacting the oxadiazole-propanoic acid with 1H-indol-4-amine using carbodiimide-based reagents (e.g., DCC or EDC) in dichloromethane or DMF at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: How can the structure of this compound be confirmed using spectroscopic methods?
Answer:
- 1H/13C NMR : The indole NH proton appears as a singlet (~δ 10–12 ppm), while the oxadiazole C5 proton (adjacent to the phenyl group) shows deshielding (~δ 8.5–9.5 ppm). Aromatic protons from the phenyl and indole moieties appear in δ 6.5–8.0 ppm. 13C NMR confirms carbonyl (C=O, ~170 ppm) and oxadiazole ring carbons (~165–175 ppm) .
- HRMS : Molecular ion peaks matching the exact mass (e.g., calculated for C20H17N4O2: 353.1345) with <2 ppm error .
- IR : Stretching vibrations for amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) .
Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?
Answer:
- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ACD/Labs software) to confirm assignments .
- 2D NMR (COSY, HSQC, HMBC) : Identify coupling networks (e.g., HMBC correlations between the indole NH and adjacent carbons) to distinguish regioisomers .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in DMSO/water) and analyze using SHELX programs .
Advanced: What methodologies are recommended for identifying biological targets of this compound?
Answer:
- Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., cannabinoid CB2 or proteasomes) based on oxadiazole and indole pharmacophores .
- SPR (Surface Plasmon Resonance) : Immobilize candidate targets (e.g., enzymes like COX-2) on a sensor chip to measure binding affinity (KD) in real time .
- Covalent labeling : Design acrylamide derivatives for irreversible binding to cysteine residues in target proteins, followed by LC-MS/MS to identify labeled peptides .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteasomes using fluorogenic substrates (e.g., Z-LLE-AMC for chymotrypsin-like activity) at 10–100 μM concentrations .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination after 48-hour exposure .
- Receptor binding : Radioligand displacement assays (e.g., [³H]CP55,940 for CB2) using HEK293 cells expressing recombinant receptors .
Advanced: How can discrepancies between in vitro and in vivo biological activity data be analyzed?
Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (half-life <30 min suggests rapid clearance) .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction; >95% binding reduces bioavailability .
- Pharmacokinetic modeling : Compare AUC (area under the curve) from IV/PO dosing in rodents to identify absorption or distribution limitations .
Advanced: What computational strategies are effective for optimizing this compound’s selectivity?
Answer:
- QSAR modeling : Train models on datasets of oxadiazole derivatives to predict substituent effects on target selectivity (e.g., CB2 vs CB1) .
- Molecular dynamics (MD) : Simulate binding poses in explicit solvent (e.g., GROMACS) to identify key residues (e.g., CB2 transmembrane helix 3) for mutagenesis validation .
- Free energy perturbation (FEP) : Calculate ΔΔG for analog binding to off-targets (e.g., hERG) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
